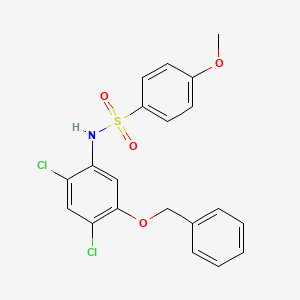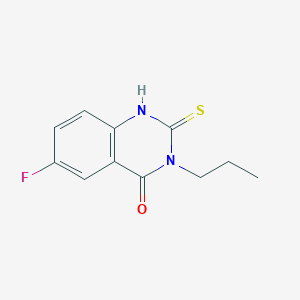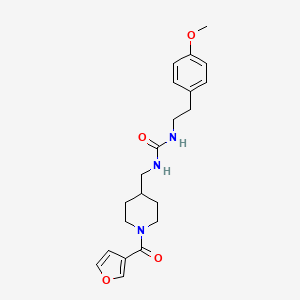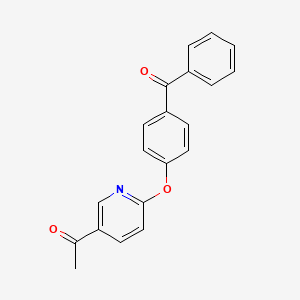
N-(5-(Benciloxi)-2,4-diclorofenil)-4-metoxibencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxy
Aplicaciones Científicas De Investigación
Actividad Antiproliferativa
Las carboxamidas dirigidas derivadas de este compuesto se han investigado por su actividad antiproliferativa. Específicamente, los derivados N-metil-sustituidos con grupos hidroxilo y metoxilo en el anillo fenilo, junto con grupos ciano en los núcleos de benzimidazol, mostraron actividad selectiva contra la línea celular MCF-7 (IC50 = 3.1 μM). Adicionalmente, los derivados ciano-sustituidos demostraron fuertes efectos antiproliferativos contra varias líneas celulares (IC50 = 1.2–5.3 μM) .
Actividad Antioxidante
Varios compuestos probados mostraron una actividad antioxidante significativamente mejorada en comparación con el antioxidante estándar BHT (hidroxitolueno butilado). Notablemente, los compuestos 9, 10, 32 y 36 demostraron capacidad antioxidante tanto in vitro como en células .
Inhibición de la Tirosinasa
Si bien no está directamente relacionado con el compuesto en sí, un estudio previo destacó un análogo del ácido kójico con una estructura similar. Este análogo exhibió una potente inhibición competitiva de la tirosinasa (IC50 = 1.35 ± 2.15 µM) .
Actividad Antibacteriana
El compuesto 8, que presenta dos grupos hidroxilo y un grupo metoxilo en el anillo fenilo, mostró una fuerte actividad antibacteriana contra la cepa Gram-positiva E. faecalis (MIC = 8 μM) .
Derivados de Ácido Bórico
Aunque no se ha estudiado directamente para este compuesto, los derivados relacionados del ácido bórico tienen aplicaciones en síntesis orgánica, catálisis y química medicinal .
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4S/c1-26-15-7-9-16(10-8-15)28(24,25)23-19-12-20(18(22)11-17(19)21)27-13-14-5-3-2-4-6-14/h2-12,23H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYZCZMQNMPOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)

![N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2423979.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2423982.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)
![5-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)furan-2-carboxamide](/img/structure/B2423986.png)
![methyl 4-[(1E)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoate](/img/structure/B2423988.png)
![5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423990.png)




